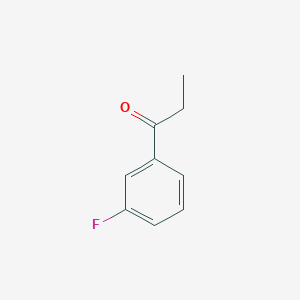

3'-Fluoropropiophenone

Beschreibung

3'-Fluoropropiophenone (CAS: 455-67-4) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Structurally, it consists of a propiophenone backbone with a fluorine atom at the 3' position of the phenyl ring. This compound is widely utilized in organic synthesis, particularly in diastereoselective reductions and as a precursor for pharmaceuticals, such as antiparasitic agents . Its reactivity is influenced by the electron-withdrawing fluorine substituent, which enhances chelation with Lewis acids like TiCl₄, enabling stereochemical control during reductions .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMOHVRRKYJFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334578 | |

| Record name | 3'-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-67-4 | |

| Record name | 3'-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Jones reagent facilitates the oxidation of alcohols via a two-electron transfer process, converting the secondary alcohol group (-CHOH-) into a ketone (-C=O). In the reported procedure, 100 g of 1-(3-fluorophenyl)propan-1-ol is dissolved in acetone and cooled to 0–10°C. A total of 350 mL of Jones reagent is added dropwise over two hours, followed by stirring for an additional hour. The reaction mixture is concentrated under vacuum, extracted with dichloromethane (DCM), and dried over sodium sulfate to yield 120 g of this compound as a yellow oil.

Yield and Characterization

The reported yield of 120 g from 100 g of starting material corresponds to a 78.9% molar yield (assuming 100% purity of reactants). Characterization by ¹H NMR (CDCl₃) confirms the product structure: δ = 1.3 (t, 3H, -CH₂-CH₃), 2.95 (q, 2H, CO-CH₂-CH₃), and aromatic protons at 7.25–7.75 ppm. Notably, the yield exceeds theoretical expectations (98.7 g based on stoichiometry), suggesting potential discrepancies in solvent retention or starting material purity.

Advantages and Limitations

-

Advantages : High yield, straightforward workup, and well-established protocol.

-

Limitations : Use of toxic chromium-based reagents, stringent temperature control, and hazardous waste generation.

Grignard Reaction with 3-Fluorobenzonitrile and Propionyl Chloride

An alternative route employs 3-fluorobenzonitrile as the starting material, leveraging Grignard chemistry to construct the propiophenone backbone.

Synthetic Pathway

The reaction begins with the formation of a Grignard reagent from ethylmagnesium bromide and 3-fluorobenzonitrile in anhydrous diethyl ether. Subsequent addition of propionyl chloride generates an intermediate imine, which undergoes hydrolysis to yield this compound. The product is isolated as a greenish oil, though explicit yield data are omitted in the patent.

Comparative Merits

-

Advantages : Avoids chromium reagents, compatible with diverse nitrile substrates.

-

Limitations : Requires stringent moisture exclusion, undefined yield, and multi-step purification.

Comparative Analysis of Synthetic Routes

The following table summarizes key metrics for both methods:

Experimental Considerations and Optimization Strategies

Oxidation Method Optimization

-

Temperature Control : Maintaining 0–10°C prevents over-oxidation to carboxylic acids.

-

Alternative Oxidants : Substituting Jones reagent with pyridinium chlorochromate (PCC) could reduce toxicity but may lower yields.

Grignard Method Enhancements

-

Catalytic Additives : Lewis acids like copper(I) iodide may accelerate imine formation.

-

In Situ Quenching : Direct hydrolysis of the Grignard intermediate could streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Jones reagent in acetone.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: 3’-Fluorobenzoic acid.

Reduction: 3’-Fluorophenylpropan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development:

3'-Fluoropropiophenone serves as a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can significantly alter the pharmacokinetic properties of the compounds, such as increasing lipophilicity and metabolic stability. This modification can lead to improved bioavailability and efficacy of drugs.

-

Case Study: Antidepressants

Research has shown that derivatives of this compound can be utilized in the synthesis of novel antidepressants. The fluorine substitution can enhance the binding affinity to serotonin receptors, which is crucial for the therapeutic action of these medications . -

Case Study: Analgesics

The compound has been explored in the development of analgesics, where fluorination has been linked to increased potency and reduced side effects compared to non-fluorinated counterparts .

Agrochemical Applications

Pesticide Development:

Fluorinated compounds are prevalent in agrochemicals due to their enhanced biological activity and stability. This compound can be used as a building block for synthesizing herbicides and insecticides.

- Case Study: Herbicides

Research indicates that derivatives of this compound exhibit herbicidal properties, making them suitable candidates for developing new herbicides that target specific weed species while minimizing impact on crops .

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound is employed as a versatile building block for constructing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthetic Pathways:

The compound can be transformed into various derivatives through reactions such as:- Reduction: Converting the ketone to alcohols.

- Alkylation: Introducing alkyl groups via nucleophilic attack on activated electrophiles.

These transformations enable chemists to create a diverse array of functionalized products useful in both research and industrial applications .

Material Science

Polymer Chemistry:

In material science, this compound can be utilized in the synthesis of fluorinated polymers, which exhibit unique properties such as increased thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of 3’-Fluoropropiophenone involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form substituted products. The pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 4'-Fluoropropiophenone vs. 3'-Fluoropropiophenone

The position of the fluorine substituent significantly impacts reactivity and applications:

- 4'-Fluoropropiophenone (CAS: 456-03-1) features fluorine at the 4' position. This isomer exhibits distinct electronic effects due to para-substitution, which alters resonance stabilization. In the synthesis of N-acylhydrazones, 4'-fluoropropiophenone forms intermediates with enhanced biological activity compared to its 3'-substituted counterpart .

- This compound shows higher diastereoselectivity in reductions due to optimal chelation with TiCl₄, yielding syn-α-fluoro alcohols as major products (syn:anti = 9:1). In contrast, 4'-fluoro derivatives may exhibit reduced selectivity due to steric and electronic differences .

Table 1: Physical Properties of Fluoropropiophenone Isomers

| Compound | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|

| This compound | 455-67-4 | 152.17 | - | 77 (lit.) |

| 4'-Fluoropropiophenone | 456-03-1 | 152.17 | - | 100–103 (3 mmHg) |

Halogen-Substituted Derivatives: Chloro-Fluoro Propiophenones

The introduction of chlorine alongside fluorine modifies both physical and chemical properties:

- 3-Chloro-4'-fluoropropiophenone (CAS: 347-93-3) has a molecular weight of 186.61 g/mol and a melting point of 46–49°C. The chlorine atom increases molecular weight and lipophilicity (LogP = 2.81), making it suitable for hydrophobic intermediates in agrochemicals .

- Compared to this compound, the chloro-fluoro derivative has a higher boiling point (100–103°C at 3 mmHg vs. 77°C for 3'-fluoro) due to increased molecular mass and halogen interactions .

Substituent Effects on Reactivity: Bromo vs. Fluoro Propiophenones

- 2-Bromo-4-fluoropropiophenone differs from this compound in both substituent identity and position. The bromine atom, being bulkier and more polarizable, slows reaction kinetics in nucleophilic substitutions but enhances electrophilic aromatic substitution reactivity. This contrasts with fluorine’s strong electron-withdrawing effect, which accelerates chelation-controlled reductions .

Diastereoselective Reduction Behavior

The fluorine atom in this compound enables chelation with TiCl₄, directing LiBH₄ reductions to favor the syn-diastereomer (90% selectivity). In contrast:

- Non-fluorinated propiophenones exhibit lower stereoselectivity due to the absence of chelation control .

- α-Fluoroimines derived from this compound also show syn preference (70–80% selectivity), whereas non-fluorinated analogs lack this trend .

Table 2: Diastereoselectivity in Reductions

| Substrate | Lewis Acid | Major Product (Syn:Anti) | Mechanism |

|---|---|---|---|

| This compound | TiCl₄ | 9:1 | Chelation-controlled |

| Propiophenone (no F) | TiCl₄ | 1:1 | Non-chelated |

| α-Fluoroimine (3'-F) | None | 3:1 | Steric control |

Biologische Aktivität

3'-Fluoropropiophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the phenyl ring of the propiophenone structure. Its molecular formula is , with a molecular weight of approximately 164.18 g/mol. The introduction of fluorine can significantly influence the compound's reactivity and biological properties, enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The fluorine atom enhances the compound's ability to bind to certain enzymes or receptors, which may modulate their activity. This can lead to significant changes in cellular processes.

- Inhibition of Monoamine Uptake : Research indicates that this compound may inhibit the uptake of monoamines such as dopamine and norepinephrine, which are crucial neurotransmitters involved in mood regulation and pain perception .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various pathogens.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

Case Studies and Research Findings

-

Antidepressant Analogues :

A study on bupropion analogues, which share structural similarities with this compound, demonstrated significant inhibition of monoamine uptake. These findings suggest that compounds like this compound could be explored further for their antidepressant effects due to their ability to modulate neurotransmitter levels effectively . -

Antimicrobial Evaluation :

Research investigating the antimicrobial efficacy of this compound revealed promising results against specific bacterial strains. In vitro assays showed that the compound could inhibit bacterial growth, indicating its potential as a lead compound for developing new antimicrobial agents. -

Pain Modulation Studies :

Experimental models have suggested that this compound may act as an analgesic by interacting with pain receptors. Further research is needed to elucidate its precise mechanisms and therapeutic potential in pain management.

Q & A

Q. Advanced

- Comparative Analysis : Replicate conditions (solvent, catalyst loading, temperature) from conflicting studies. For example, TiCl₄ vs. BF₃·OEt₂ in chelation studies may explain yield disparities .

- Data Triangulation : Cross-validate with HPLC purity assays and computational models (DFT) to identify kinetic vs. thermodynamic control .

- Limitations Assessment : Evaluate catalyst degradation or moisture sensitivity as confounding factors .

What methodologies optimize fluorination efficiency in this compound synthesis?

Q. Advanced

- Light-Mediated Fluorination : UV irradiation with perfluoroalkyl reagents enhances reaction rates and selectivity .

- Microwave Assistance : Reduces reaction times from hours to minutes while maintaining yields >95% .

- In Situ Monitoring : Use IR spectroscopy to track fluorine incorporation and intermediate stability .

How does this compound compare to its structural analogs (e.g., 4'-Fluoro derivatives) in reactivity?

Advanced

The meta-fluorine position in this compound induces stronger electron-withdrawing effects, lowering LUMO energy and enhancing electrophilicity compared to para-substituted analogs. This is evidenced by faster reaction rates in nucleophilic additions (e.g., Grignard reactions) . Steric effects in ortho-substituted derivatives further differentiate reactivity .

What computational tools predict the stability of this compound under varying conditions?

Q. Advanced

- DFT Calculations : Model bond dissociation energies (BDE) for C-F bonds to predict thermal stability.

- Molecular Dynamics (MD) : Simulate degradation pathways in polar solvents (e.g., DMSO vs. THF) .

- QSPR Models : Correlate substituent effects with experimental decomposition rates .

How to design a research framework for studying this compound’s applications?

Methodological

Use the PICO Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.